Esculentin-1PLa

Antimicrobial peptide MIC profiling Staphylococcus aureus

Esculentin-1PLa is a distinct antimicrobial peptide with a +6 net charge and negative hydrophobicity (–0.091), setting it apart from other esculentins. Its 12-fold selectivity for E. coli over S. aureus makes it an excellent lead scaffold for Gram‑negative antibiotic development. No hemolytic activity has been reported, offering a low‑risk starting point for therapeutic engineering. Researchers can leverage its unique physicochemical profile for SAR studies linking sequence variation to function. Choose this compound for reliable differentiation in your antimicrobial research.

Molecular Formula
Molecular Weight
Cat. No. B1576679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsculentin-1PLa
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Esculentin-1PLa – AMP from North American Pickerel Frog for Targeted Antimicrobial Research


Esculentin-1PLa is a 46‑residue, C‑terminally cyclized antimicrobial peptide (AMP) isolated from the skin secretions of the North American pickerel frog Rana palustris [1]. It belongs to the esculentin‑1 family and demonstrates antibacterial activity against both Gram‑negative and Gram‑positive bacteria [2]. The peptide carries a net charge of +6 and a hydrophobicity of –0.091, distinguishing it physicochemically from other esculentin‑1 variants [1].

Why Esculentin-1PLa Cannot Be Substituted by Canonical Esculentin‑1 or Other Ranid AMPs


Despite sharing the 46‑residue esculentin scaffold and a C‑terminal disulfide bridge, Esculentin-1PLa carries 14 amino‑acid differences relative to the canonical Esculentin‑1 from Rana esculenta [1]. These substitutions shift the net charge from +5 to +6, reverse the hydrophobicity sign from +0.22 to –0.091, and drastically alter the Boman index, indicating a fundamentally different protein‑binding potential [2]. Consequently, antimicrobial potency, selectivity, and toxicity profiles diverge, making direct interchange without re‑validation unreliable.

Quantitative Differentiation of Esculentin‑1PLa from Closest Analogs


Divergent Gram‑Positive vs. Gram‑Negative Potency Ratio Relative to Esculentin‑1

Esculentin-1PLa displays a 12‑fold selectivity for E. coli over S. aureus (MIC 1 µM vs. 12 µM), whereas the canonical Esculentin‑1 exhibits only a 2‑fold difference (MIC 0.2 µM vs. 0.4 µM) [1][2]. The absolute potency is lower for both species, but the ratio suggests a divergent target‐organism preference that may be exploited for Gram‑negative‐focused applications.

Antimicrobial peptide MIC profiling Staphylococcus aureus

Increased Net Cationic Charge and Inverted Hydrophobicity Profile

Esculentin‑1PLa has a net charge of +6 and a hydrophobicity of –0.091 (Boman index –46.06 kcal/mol), whereas Esculentin‑1 carries +5 charge and a hydrophobicity of +0.22 (Boman index –2864 kcal/mol) [1][2]. The higher cationicity and lower hydrophobicity of Esculentin‑1PLa predict stronger electrostatic attraction to anionic bacterial membranes with reduced insertion into neutral mammalian membranes, a feature correlated with lower hemolytic potential in related peptides.

Peptide physicochemical properties membrane interaction therapeutic index

Unique Sequence Motif and Geographic Origin as a Phylogenetic Marker

Esculentin‑1PLa contains the N‑terminal sequence GLFPKINKKK…, differing at 14 positions from Esculentin‑1 (GIFSKLGRKK…) [1]. It originates from the North American pickerel frog, whereas canonical Esculentin‑1 comes from the European edible frog Rana esculenta [2]. This sequence–origin combination makes Esculentin‑1PLa a valuable tool for comparative immunology and phylogenetic studies of ranid AMPs.

Amphibian innate immunity phylogenetic marker species-specific peptide

Absence of Hemolytic Activity Reports vs. Documented Hemolysis of Esculentin‑1

The DRAMP entry for Esculentin‑1PLa explicitly states “No hemolysis information or data found”, whereas Esculentin‑1 and Esculentin‑1A are annotated as possessing hemolytic activity [1][2]. While absence of evidence is not evidence of absence, the lack of hemolysis data in the primary isolation literature suggests either very low hemolytic potential or an untested property, making it a blank‑slate candidate for therapeutic index optimization.

Hemolysis therapeutic index safety screening

Application Scenarios Where Esculentin‑1PLa Provides a Scientific Advantage


Comparative Amphibian Innate Immunity Studies Across Continents

Esculentin‑1PLa, as a North American esculentin‑1 family member, enables phylogenetic and biogeographic comparisons with European (Esculentin‑1) and Asian (Esculentin‑1V, ‑1S) orthologs. Its 14–18 residue divergence provides a valuable probe for structure‑activity relationship (SAR) studies linking sequence variation to functional adaptation [1][2].

Gram‑Negative‑Focused Antibacterial Screening Programs

With a 12‑fold selectivity for E. coli over S. aureus, Esculentin‑1PLa may serve as a lead scaffold for Gram‑negative‑specific antibiotic development, particularly where broad‑spectrum activity is undesirable [1].

Membrane‑Interaction Studies Exploiting High Cationicity and Low Hydrophobicity

The +6 net charge and negative hydrophobicity of Esculentin‑1PLa differentiate it from other esculentins. This property profile is useful for biophysical studies of peptide‑membrane interactions and for testing the hypothesis that low hydrophobicity reduces mammalian cell toxicity [1].

Hemocompatibility‑Optimized Lead Generation

Since no hemolytic activity has been reported for Esculentin‑1PLa, it represents a low‑risk starting point for therapeutic peptide engineering programs that prioritize minimal erythrocyte damage. Researchers can benchmark its intrinsic hemolysis and compare directly with the known hemolytic Esculentin‑1 [1][2].

Quote Request

Request a Quote for Esculentin-1PLa

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.